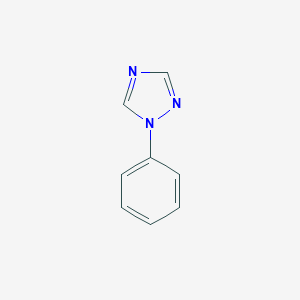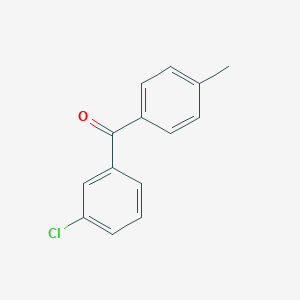![molecular formula C22H24N2 B080432 Bis[p-(dimethylamino)phenyl]fulvene CAS No. 14060-53-8](/img/structure/B80432.png)
Bis[p-(dimethylamino)phenyl]fulvene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[p-(dimethylamino)phenyl]fulvene is an organic compound that belongs to the class of fulvenes, which are cross-conjugated cyclic molecules. Fulvenes have been of interest to researchers due to their unique electronic properties and reactivity. This compound is particularly notable for its applications in various fields, including materials chemistry and dynamic combinatorial chemistry .
Preparation Methods
The synthesis of Bis[p-(dimethylamino)phenyl]fulvene typically involves the condensation of aldehydes or ketones with cyclopentadiene. One common synthetic route includes the reaction of p-(dimethylamino)benzaldehyde with cyclopentadiene under acidic conditions to form the desired fulvene compound . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Bis[p-(dimethylamino)phenyl]fulvene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+4] and [4+2] cycloaddition reactions with electron-deficient dienes and dienophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common reagents used in these reactions include tetrazine and diazacyclopentadienone derivatives for cycloaddition reactions . Major products formed from these reactions often include complex polycyclic systems and natural product analogs.
Scientific Research Applications
Bis[p-(dimethylamino)phenyl]fulvene has several scientific research applications:
Materials Chemistry: It is used in the synthesis of dynamic materials such as hydrogels and charge transfer complexes.
Organic Synthesis: The compound’s unique reactivity makes it valuable in the synthesis of complex organic molecules and natural products.
Dynamic Combinatorial Chemistry: It is employed in the creation of dynamic combinatorial libraries for the discovery of new compounds with desired properties.
Mechanism of Action
The mechanism of action of Bis[p-(dimethylamino)phenyl]fulvene involves its ability to form dipolar structures and participate in cycloaddition reactions. The electron-donating dimethylamino groups increase the electron density of the fulvene π-system, enhancing its nucleophilicity and stability . This allows the compound to react selectively with various electron-deficient partners, forming stable cycloadducts.
Comparison with Similar Compounds
Bis[p-(dimethylamino)phenyl]fulvene can be compared with other fulvene derivatives such as:
6,6-Diphenylfulvene: This compound also participates in cycloaddition reactions but has different reactivity and stability profiles due to the presence of phenyl groups instead of dimethylamino groups.
6-Dimethylaminofulvene: Similar to this compound, this compound has dimethylamino groups but differs in the substitution pattern and resulting reactivity.
The uniqueness of this compound lies in its specific electronic properties and the ability to form stable cycloadducts with a variety of reactants, making it a versatile compound in synthetic and materials chemistry.
Properties
IUPAC Name |
4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQPPZADIJTFCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570225 |
Source


|
| Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14060-53-8 |
Source


|
| Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)
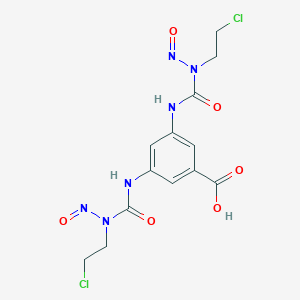

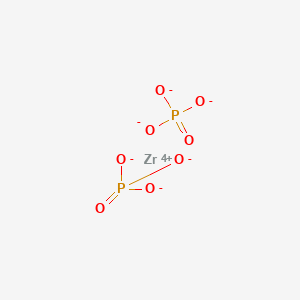
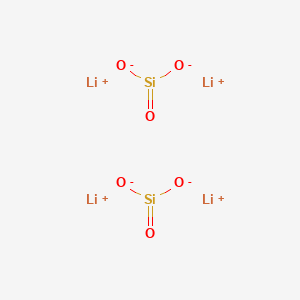
![(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B80364.png)
![Bis[4-(4-aminophenoxy)phenyl]sulfone](/img/structure/B80366.png)
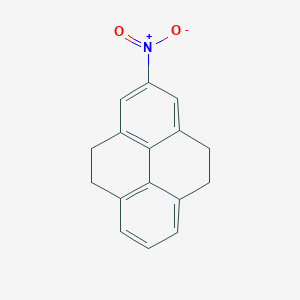
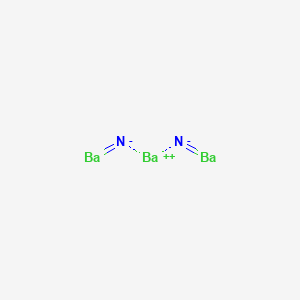
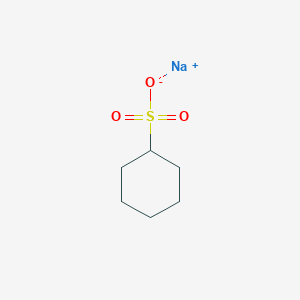
![acetic acid;2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B80376.png)
